molecular formula C22H16N2O4 B14516750 3-Methoxyphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate CAS No. 63118-61-6

3-Methoxyphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B14516750
CAS No.: 63118-61-6
M. Wt: 372.4 g/mol
InChI Key: LMLLWDZUBFQGQM-UHFFFAOYSA-N
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Description

3-Methoxyphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is an organic compound that features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves the formation of the 1,3,4-oxadiazole ring followed by esterification. One common method includes the reaction of benzoic acid derivatives with hydrazine to form hydrazides, which are then cyclized with carbon disulfide and an appropriate base to form the oxadiazole ring. The final esterification step involves reacting the oxadiazole derivative with 3-methoxyphenol under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxyphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxyphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxyphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the phenyl-substituted oxadiazole ring enhances its potential for various applications compared to other oxadiazole derivatives .

Properties

CAS No.

63118-61-6

Molecular Formula

C22H16N2O4

Molecular Weight

372.4 g/mol

IUPAC Name

(3-methoxyphenyl) 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

InChI

InChI=1S/C22H16N2O4/c1-26-18-8-5-9-19(14-18)27-22(25)17-12-10-16(11-13-17)21-24-23-20(28-21)15-6-3-2-4-7-15/h2-14H,1H3

InChI Key

LMLLWDZUBFQGQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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